molecular formula C10H13ClFN B1465105 (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS No. 844470-82-2

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Cat. No. B1465105
M. Wt: 201.67 g/mol
InChI Key: ZERUEQOFZLOJJX-PPHPATTJSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” would depend on the specific conditions and reagents used. Compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” would depend on its specific chemical structure . These could include properties such as melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Toxicity of Organic Fluorophores Used in Molecular Imaging

Organic fluorophores, including compounds with structures similar to (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, are explored for their potential in in vivo cancer diagnosis using optical imaging. This application allows for real-time detection of cancer with relatively inexpensive and portable equipment. The review highlights the need for thorough investigation of fluorophores' toxicity to ensure patient safety. Despite the presence of toxicity in some fluorophores, the dosages used in molecular imaging are typically much lower than those causing adverse effects, suggesting a balance between effectiveness and safety (Alford et al., 2009).

Biological Hydrogen Methanation

Research into biological hydrogen (H2) methanation highlights an innovative approach to energy storage and conversion, utilizing biochemical reactions to transform electrical energy into methane. This process involves electrochemical reduction of carbon dioxide to methane, showcasing a potential application for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in enhancing biochemical methanation processes or as a catalyst in related biochemical reactions (Lecker et al., 2017).

Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphate Exposure

In the context of mitigating the effects of organophosphate poisoning, reversible cholinesterase inhibitors have been identified as effective pretreatments. Given its structural uniqueness, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride could be explored for similar neuroprotective applications, potentially offering a novel approach to safeguard against neurotoxic exposure (Lorke & Petroianu, 2018).

Immunomodulatory Effects of Quinolones

Quinolones, with structural motifs that may be echoed in (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, have demonstrated significant immunomodulatory effects. These compounds affect cytokine synthesis and could potentially be used to modulate immune responses in various therapeutic contexts. This suggests potential research avenues into the immunomodulatory capabilities of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (Dalhoff & Shalit, 2003).

Safety And Hazards

The safety and hazards associated with a compound like “(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” would depend on its specific chemical structure and how it is handled . It’s important to refer to the relevant safety data sheets and to handle all chemicals with appropriate care.

properties

IUPAC Name

(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUEQOFZLOJJX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704205
Record name (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

CAS RN

844470-82-2
Record name Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844470-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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